molecular formula C10H10BrNO4 B3317543 Ethyl 4-(bromomethyl)-3-nitrobenzoate CAS No. 96315-16-1

Ethyl 4-(bromomethyl)-3-nitrobenzoate

Cat. No. B3317543
CAS RN: 96315-16-1
M. Wt: 288.09 g/mol
InChI Key: PIMARRUOUZIQAS-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)benzoate is an organic compound with the empirical formula C10H11BrO2 . It is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(bromomethyl)benzoate consists of a benzene ring substituted with a bromomethyl group and an ethyl ester . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography.

Scientific Research Applications

Stability and Degradation Studies

Ethyl 4-(bromomethyl)-3-nitrobenzoate has been the subject of stability studies due to its potential as an antitumoral agent. One such study by Maria Betânia de Freitas et al. (2014) used high-performance liquid chromatography-ultraviolet (HPLC-UV) assay to establish the stability and selectivity of 4-bromomethyl-3-nitrobenzoic acid (ANB), a related compound. They conducted forced degradation studies under various conditions, revealing its lability in acid and alkaline conditions, which resulted in a major degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH) (Freitas et al., 2014).

Synthesis and Structural Applications

In the realm of organic synthesis, ethyl 4-(bromomethyl)-3-nitrobenzoate has been used as a key precursor in various chemical reactions. For instance, Jinfang Zhang et al. (2004) described the use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid in the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, showcasing its utility in creating complex organic structures (Zhang et al., 2004).

Application in Peptide Synthesis

The compound has also found use in peptide synthesis. A study by B. Hemmasi et al. (1982) detailed the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, which are suitable reagents for coupling to polyethylene glycol or its derivatives. This approach demonstrated an efficient pathway to produce supports for liquid-phase peptide synthesis (Hemmasi et al., 1982).

Catalysis and Reaction Mechanisms

Additionally, ethyl 4-(bromomethyl)-3-nitrobenzoate's role in catalysis and reaction mechanisms has been a topic of research. For example, a study by Fu Rong-geng (2012) explored the synthesis of Ethyl 4-nitrobenzoate catalyzed by TiO2/Fe3+, highlighting the catalytic properties of this compound in esterification reactions (Rong-geng, 2012).

Crystallographic Studies

In crystallography, the structural aspects of ethyl 4-(bromomethyl)-3-nitrobenzoate derivatives have been studied. S. N. Narendra Babu et al. (2009) investigated the crystal structure of Ethyl 4-butylamino-3-nitrobenzoate, a related compound, revealing details about its molecular interactions and stability (Babu et al., 2009).

Safety And Hazards

Ethyl 4-(bromomethyl)benzoate is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage . It should be handled with care, using appropriate personal protective equipment and ventilation . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

ethyl 4-(bromomethyl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMARRUOUZIQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(bromomethyl)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
One pot syntheses of furan, thiophene, and pyrrole were accomplished by oxidative deacetylation using Mn(III)/Co(II) catalysts and the Paal–Knorr reaction from 1,5-dicarbonyl …
Number of citations: 21 pubs.rsc.org
HE Katerinopoulos, E Foukaraki - Current medicinal chemistry, 2002 - ingentaconnect.com
… (25) and includes a Wittig reaction between the formyl group of compounds 41i-k with the ylide of ethyl 4-bromomethyl-3-nitrobenzoate. The indole ring is constructed by using triethyl …
Number of citations: 20 www.ingentaconnect.com
RY Tsien, G Grynkiewicz - 1986 - ntrs.nasa.gov
The present invention discloses a new class of highly fluorescent indicator dyes that are specific for calcium ions. The new fluorescent indicator dyes combine a stilbene-type …
Number of citations: 1 ntrs.nasa.gov
S Paria, M Pirtsch, V Kais, O Reiser - Synthesis, 2013 - thieme-connect.com
Cu(dap) 2 Cl has been utilized as a visible-light photoredox catalyst for the atom-transfer radical addition (ATRA) of benzyl halides to styrenes and silyl enol ethers. The resulting ATRA …
Number of citations: 83 www.thieme-connect.com
S Paria - 2015 - epub.uni-regensburg.de
This Ph.D thesis demonstrates the development of new methodologies for CC bond formation triggered by visible light photoredox catalysis. In Chapter 1, we have outlined a short …
Number of citations: 5 epub.uni-regensburg.de

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